molecular formula C21H14N2O5S B2471815 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 864861-02-9

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2471815
CAS No.: 864861-02-9
M. Wt: 406.41
InChI Key: LOKOTWBMGXMPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and linked to a 4-oxo-4H-chromene-2-carboxamide group. This structure integrates multiple pharmacophoric elements:

  • Thiazole ring: Known for its role in medicinal chemistry due to hydrogen-bonding and π-stacking interactions .
  • Dihydrobenzodioxin: A bicyclic ether system that enhances metabolic stability and bioavailability .

Condensation of hydrazinecarbothioamides with α-halogenated ketones under basic conditions .

Cyclization reactions mediated by reagents like iodine or triethylamine, as seen in thiadiazole and triazole derivatives .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c24-15-10-19(28-16-4-2-1-3-13(15)16)20(25)23-21-22-14(11-29-21)12-5-6-17-18(9-12)27-8-7-26-17/h1-6,9-11H,7-8H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKOTWBMGXMPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide represents a novel class of heterocyclic compounds that exhibit significant biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a chromene moiety fused with a thiazole and dioxin ring. This unique structural arrangement is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases, which play a crucial role in neurotransmitter regulation. This inhibition can lead to enhanced acetylcholine levels in synaptic clefts, potentially improving cognitive functions.
  • Antiviral Activity : Recent studies indicate that derivatives of this compound exhibit significant antiviral properties against SARS-CoV and other viruses. For instance, certain analogs demonstrated over 90% inhibition against viral protease enzymes .
  • Anticancer Properties : The compound has shown promise in cytotoxicity assays against various cancer cell lines. Notably, it exhibited IC50 values in the low micromolar range against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines .

1. Antiviral Activity

A study evaluated the antiviral efficacy of various thiazole derivatives against SARS-CoV nsp14 and other viral targets. Compounds derived from the chromene framework showed high inhibition rates (IC50 < 1 μM), indicating their potential as antiviral agents .

2. Cytotoxic Effects

In vitro studies assessed the cytotoxic effects of this compound against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives had potent inhibitory effects on cell proliferation, with IC50 values ranging from 1.08 to 1.48 µg/mL for HCT-116 cells .

Data Table: Biological Activity Summary

Activity Type Target IC50 Value Reference
Cholinesterase InhibitionAcetylcholinesteraseNot specified
Antiviral ActivitySARS-CoV nsp14< 1 μM
CytotoxicityHCT-1161.08 - 1.48 µg/mL
CytotoxicityMCF-7Not specified

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide C₂₄H₂₂N₄O₅S 478.52 Pyrrolidine-3-carboxamide, Acetamidophenyl Not reported
(Z)-4-(4-Bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole C₂₅H₂₀BrN₃O₂S 528.42 Bromophenyl, Phenyl 272–274
Target Compound: N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide C₂₃H₁₇N₃O₅S 447.46 Chromene-2-carboxamide Not reported N/A

Key Observations :

  • The target compound distinguishes itself with a chromene carboxamide group, unlike the pyrrolidine or hydrazono substituents in analogues .
  • The dihydrobenzodioxin moiety is conserved across all compounds, suggesting shared metabolic stability .

Table 2: Spectral Data of Related Compounds

Compound Class IR Stretching Bands (cm⁻¹) ¹H-NMR Features Reference
Hydrazinecarbothioamides C=S: 1243–1258; C=O: 1663–1682 NH: δ 8.5–10.5; aromatic protons: δ 6.8–7.8
1,2,4-Triazole-3-thiones C=S: 1247–1255; NH: 3278–3414 Thiazole protons: δ 7.2–7.6; absence of C=O
Thiazoline Derivatives C=N: ~1600; C-O (dioxin): 1250–1300 Dihydrothiazole protons: δ 4.0–5.5

Insights :

  • The absence of C=O bands in triazole derivatives contrasts with the target compound’s chromene carboxamide, which would exhibit strong C=O absorption near 1680–1700 cm⁻¹.
  • Thiazoline derivatives in show distinct ¹H-NMR signals for dihydrothiazole protons (δ 4.0–5.5), whereas the target compound’s fully aromatic thiazole ring would lack these signals.

Preparation Methods

Synthesis of the 2,3-Dihydrobenzo[b]dioxin-6-yl Fragment

The 2,3-dihydrobenzo[b]dioxin ring system is synthesized via cyclization of dihydroxybenzene derivatives with 1,2-dibromoethane. A representative protocol involves:

  • Methyl 2,3-dihydroxybenzoate (13) :

    • 2,3-Dihydroxybenzoic acid (12 ) is esterified using concentrated sulfuric acid in refluxing methanol.
    • Yield : 85–90%.
  • Cyclization to methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (14) :

    • Methyl ester 13 is alkylated with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in acetone under reflux.
    • Reaction Time : 12–16 hours.
    • Yield : 70–75%.
  • Hydrolysis to 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid :

    • Ester 14 is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
    • Yield : 90–95%.

Synthesis of 4-(2,3-Dihydrobenzo[b]dioxin-6-yl)thiazol-2-amine

The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea:

  • 6-Bromoacetyl-2,3-dihydrobenzo[b]dioxin :

    • Bromination of 6-acetyl-2,3-dihydrobenzo[b]dioxin using bromine (Br₂) in acetic acid.
    • Reaction Conditions : 0–5°C, 2 hours.
    • Yield : 60–65%.
  • Thiazole ring formation :

    • The α-bromo ketone is reacted with thiourea in ethanol under reflux.
    • Reaction Time : 6–8 hours.
    • Yield : 55–60%.
Step Reagents/Conditions Product Yield (%)
1 Br₂, CH₃COOH, 0–5°C 6-Bromoacetyl derivative 60–65
2 Thiourea, EtOH, reflux 4-(2,3-Dihydrobenzo[b]dioxin-6-yl)thiazol-2-amine 55–60

Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid

The chromene fragment is synthesized via Knoevenagel condensation followed by hydrolysis:

  • Ethyl 4-oxo-4H-chromene-2-carboxylate :

    • Salicylaldehyde derivatives are condensed with ethyl acetoacetate in the presence of piperidine as a catalyst.
    • Reaction Conditions : Reflux in ethanol, 6–8 hours.
    • Yield : 75–80%.
  • Hydrolysis to 4-oxo-4H-chromene-2-carboxylic acid :

    • The ester is hydrolyzed using LiOH in THF/water.
    • Reaction Time : 4–6 hours.
    • Yield : 85–90%.

Coupling of Fragments to Form the Final Compound

The thiazol-2-amine and chromene-2-carboxylic acid are coupled via a mixed-anhydride method:

  • Activation of chromene-2-carboxylic acid :

    • The acid is treated with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at 0°C.
  • Amide bond formation :

    • The activated acid is reacted with 4-(2,3-dihydrobenzo[b]dioxin-6-yl)thiazol-2-amine in THF at room temperature.
    • Reaction Time : 12–16 hours.
    • Yield : 50–55%.
Parameter Value
Coupling Agent Isobutyl chloroformate
Base N-Methylmorpholine
Solvent THF
Temperature 0°C → RT
Yield 50–55%

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, chromene H-3), 7.90–7.20 (m, aromatic protons), 4.30 (s, 4H, dioxin OCH₂CH₂O).
  • MS (ESI) :

    • m/z 437.1 [M+H]⁺.
  • HPLC Purity :

    • >98% (C18 column, acetonitrile/water gradient).

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis, as seen in analogous thiazole-carboxamide syntheses .
  • Coupling reactions : Amide bond formation between the thiazole-2-amine and 4-oxo-4H-chromene-2-carboxylic acid using coupling agents like EDCI/HOBt, as demonstrated in similar carboxamide syntheses (e.g., 70–98% yields for thiazolidine-carboxamides) .
  • Solvent optimization : Ethanol, DMF, or acetonitrile under reflux (1–20 hours) to improve yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key methods :

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., dihydrobenzo dioxin protons at δ 4.2–4.5 ppm; chromene carbonyl at ~δ 170 ppm) .
  • IR spectroscopy : Identification of amide C=O (~1650 cm⁻¹), thiazole C=N (~1600 cm⁻¹), and chromene C=O (~1720 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • Purity assessment : HPLC (≥95% purity criteria) and melting point analysis (e.g., 147–204°C for related compounds) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

  • Substituent effects :

  • Thiazole moiety : Electron-withdrawing groups (e.g., nitro, chloro) enhance anticancer activity by improving target binding (e.g., 4g in showed 70% yield and potent activity) .
  • Dihydrobenzo dioxin : Methoxy or ethoxy substituents modulate solubility and bioavailability, as seen in similar compounds .
    • Methodological approach :
  • SAR studies : Synthesize derivatives with varied substituents (e.g., halogenation, alkylation) and test in vitro against cancer cell lines (IC₅₀ assays) .

Q. What computational tools are used to predict target interactions?

  • Molecular docking : Software like AutoDock or Schrödinger Suite to model binding to kinases (e.g., GSK-3β) or tubulin, leveraging structural analogs (e.g., triazolothiadiazoles in showed docking scores ≤−8.5 kcal/mol) .
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) and identify key residues (e.g., hydrogen bonds with Thr138 in GSK-3β) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration).
  • Resolution strategies :

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and ATP-based viability assays .
  • Meta-analysis : Compare substituent effects (e.g., 4h vs. 4i in : 60% vs. 37% yields impacting activity) .

Experimental Design & Optimization

Q. What reaction conditions optimize yield for large-scale synthesis?

  • Critical factors :

  • Catalysts : EDCI/HOBt for amide coupling (≥90% yields in ) .
  • Temperature : Reflux in ethanol (70–80°C) for thiazole ring closure .
  • Workup : Crystallization from ethanol/water (4:1) to achieve >75% purity .
    • Challenges : Side reactions (e.g., oxidation of dihydrobenzo dioxin) mitigated via inert atmospheres (N₂) .

Q. How is stability assessed in physiological buffers?

  • Methodology :

  • Kinetic studies : Incubate compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, 24 hours .
  • Degradation products : LC-MS to identify hydrolyzed metabolites (e.g., chromene-2-carboxylic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.